Lipophilicity (XLogP3) Differentiation: Ortho-Methyl Substitution Increases Calculated LogP Relative to Non-Methylated Analog
The target compound (XLogP3 = 1.8) possesses a 2-methyl substituent that increases its computed lipophilicity compared to the des-methyl analog 4-fluoro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide (CAS 1216486-59-7, C12H16FNO3S, MW 273.33), which has one fewer methylene unit and is expected to exhibit a lower XLogP3 value [1]. The increased lipophilicity of the target compound may translate to enhanced membrane permeability in cell-based assays, though this remains a class-level inference absent direct comparative permeability data .
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.8 (PubChem computed) |
| Comparator Or Baseline | 4-fluoro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide (CAS 1216486-59-7): XLogP3 not directly reported, but lower molecular weight (273.33 vs. 287.35) and absence of the 2-methyl group predict a reduced logP value. |
| Quantified Difference | ΔMW = +14.02 Da; estimated ΔXLogP3 ≈ +0.3 to +0.5 log units based on the methylene/methyl contribution. |
| Conditions | Computed via XLogP3 algorithm (PubChem release 2021.05.07) |
Why This Matters
Higher lipophilicity may be advantageous or disadvantageous depending on the target profile; procurement should align the logP value with the intended assay environment (e.g., cell-permeability assays vs. aqueous biochemical screens).
- [1] PubChem Compound Summary CID 49670561. Computed Properties: XLogP3-AA = 1.8. National Center for Biotechnology Information. View Source
